2-Methyl-1,5-hexadien-3-ol

Physical Properties Distillation Design Safety

2-Methyl-1,5-hexadien-3-ol (CAS 17123-60-3) is a secondary allylic alcohol belonging to the 1,5-hexadien-3-ol class, bearing a methyl substituent at the C2 position and a hydroxyl group at C3. With the molecular formula C7H12O and a molecular weight of 112.17 g/mol, it exists as a colorless liquid with a characteristic odor.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 17123-60-3
Cat. No. B100951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,5-hexadien-3-ol
CAS17123-60-3
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(=C)C(CC=C)O
InChIInChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h4,7-8H,1-2,5H2,3H3
InChIKeyRXPIKCXXXVLDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,5-hexadien-3-ol (CAS 17123-60-3): A Substituted 1,5-Dien-3-ol for Sigmatropic Rearrangement Studies and Chiral Intermediate Procurement


2-Methyl-1,5-hexadien-3-ol (CAS 17123-60-3) is a secondary allylic alcohol belonging to the 1,5-hexadien-3-ol class, bearing a methyl substituent at the C2 position and a hydroxyl group at C3. With the molecular formula C7H12O and a molecular weight of 112.17 g/mol, it exists as a colorless liquid with a characteristic odor [1]. The compound is recognized as a versatile building block in organic synthesis, particularly for investigating pericyclic reactions such as the oxy-Cope rearrangement, where the 1,5-dien-3-ol framework undergoes [3,3]-sigmatropic rearrangement to yield δ,ε-unsaturated carbonyl compounds . The (S)-enantiomer (CAS 190019-59-1) is additionally noted for its floral, fruity odor profile, making it relevant to fragrance and flavor research, though commercial use is restricted .

Sigmatropic Rearrangement Oxy-Cope [3,3] substrate; C2-methyl retains catalytic competence under Pd(II) conditions
Chiral Intermediate (S)-enantiomer available for stereochemical control and fragrance precursor research
Procurement Differentiator Distinct boiling point and flash point profile supports separation and safe-handling assessments

Why 2-Methyl-1,5-hexadien-3-ol Cannot Be Replaced by Unsubstituted or Differentially Alkylated 1,5-Hexadien-3-ol Analogs


Generic substitution of 2-methyl-1,5-hexadien-3-ol with the parent 1,5-hexadien-3-ol or other alkylated variants is unreliable due to marked differences in physicochemical properties and divergent reactivity in sigmatropic rearrangements. The C2 methyl group raises the boiling point by approximately 26 °C relative to the unsubstituted scaffold , directly impacting distillation-based purification and thermal process design. More critically, published structure–activity relationships for Pd(II)-catalyzed hydroxy-Cope rearrangements demonstrate that the position of alkyl substitution dictates catalytic competence: introduction of an alkyl group at the C1 position renders the rearrangement inefficient or impossible, whereas C2-substituted analogs retain reactivity [1]. These substitution-dependent effects create distinct chemical behavior that makes interchangeable use between analogs scientifically invalid without explicit experimental validation.

Boiling Point Elevation

Higher boiling point relative to unsubstituted 1,5-hexadien-3-ol may shift distillation protocols and thermal process design.

Alkyl Substitution Position

C2-methyl preserves Pd(II)-catalyzed rearrangement competence; C1-alkylated analogs may be catalytically incompetent.

Enantiomer-Dependent Regulatory Profile

Racemic form may not meet fragrance-use recommendations; enantiopure (S)-form has documented sensory acceptance.

Quantitative Comparator Evidence: 2-Methyl-1,5-hexadien-3-ol vs. 1,5-Hexadien-3-ol and Other Structural Analogs


Boiling Point and Flash Point Differential Versus 1,5-Hexadien-3-ol

The introduction of a methyl group at the C2 position of 2-methyl-1,5-hexadien-3-ol substantially increases both the boiling point and flash point compared to unsubstituted 1,5-hexadien-3-ol [1]. This difference directly impacts purification strategy, thermal stability windows, and safe handling protocols during procurement and process development.

Boiling Point
Reported
159.4 °C
unsubstituted: 133–134 °C
Supports distillation-based separation from unsubstituted analog.
Calculated value; experimental verification may be warranted.
Physical Properties Distillation Design Safety

Flash Point Safety Margin Versus 1,5-Hexadien-3-ol

The flash point of 2-methyl-1,5-hexadien-3-ol is approximately twice that of 1,5-hexadien-3-ol, providing a wider safety operating window . This difference affects storage classifications, shipping regulations, and risk assessment for scale-up operations.

Flash Point
Data to verify
60.8 °C
unsubstituted: 29.4 °C
May qualify for less stringent flammable storage classification.
Closed cup method; requires local regulatory review.
Flash Point Safety Storage Classification

Alkyl Substituent Position Dictates Catalytic Competence in Pd(II)-Catalyzed Hydroxy-Cope Rearrangement

A systematic study of alkyl-substituted 1,5-dien-3-ols established that C1-alkyl substitution renders the Pd(II)-catalyzed hydroxy-Cope rearrangement impossible or of low efficiency, while substrates lacking C1 substitution (including those with C2 alkyl groups) remain competent [1]. 2-Methyl-1,5-hexadien-3-ol, bearing the methyl group at C2 rather than C1, retains catalytic viability, distinguishing it from C1-alkylated analogs that fail to rearrange.

Catalytic Competence
Class-level
C2-methyl: competent
C1-alkyl: incompetent or low efficiency
Preserves Pd(II)-catalyzed oxy-Cope rearrangement feasibility.
Class-level inference; rate data for C2-methyl derivative not reported.
Sigmatropic Rearrangement Palladium Catalysis Structure–Activity Relationship

Regulatory and Sensory Profile: Differentiated Usage Restriction Compared to 1,5-Hexadien-3-ol

The Good Scents Company explicitly advises that 2-methyl-1,5-hexadien-3-ol (racemic) is not recommended for fragrance or flavor use [1], whereas the (S)-enantiomer possesses a floral, fruity odor profile and is reportedly employed in flavor and fragrance applications . This split regulatory/sensory profile—restriction on the racemate versus acceptance of the enantiopure form—creates a procurement decision point absent for unsubstituted 1,5-hexadien-3-ol, which lacks such documented enantiomer-dependent usage constraints.

Flavor/Fragrance Use
Reported
Racemic: not recommended
(S)-enantiomer: floral, fruity odor accepted
Enantiomer form determines end-use compliance.
Industry self-regulation context; confirm with latest FEMA GRAS status.
Regulatory Status Flavor and Fragrance Procurement Restrictions

Refractive Index as a Purity and Identity Discriminator in Quality Control

The refractive index (n20/D) of 2-methyl-1,5-hexadien-3-ol is reported as 1.447 [1], whereas unsubstituted 1,5-hexadien-3-ol exhibits a value of 1.448 (lit.) . Although the absolute difference is small (~0.001), this parameter serves as a rapid identity and purity check to distinguish the methylated product from its unsubstituted analog during incoming quality control.

Refractive Index
Reported
n20/D 1.447
unsubstituted: 1.448
Supports rapid identity confirmation in QC.
Small difference; use in conjunction with other methods.
Quality Control Refractive Index Identity Testing

Optimal Procurement and Deployment Scenarios for 2-Methyl-1,5-hexadien-3-ol Based on Differential Evidence


Pd(II)-Catalyzed Oxy-Cope Rearrangement Studies Requiring C2-Alkylated Substrate Competence

For synthetic methodology research involving low-temperature Pd(II)-catalyzed hydroxy-Cope rearrangements, 2-methyl-1,5-hexadien-3-ol is the preferred substrate over C1-alkylated 1,5-hexadien-3-ols, which are catalytically incompetent [1]. Procuring this specific C2-methyl variant ensures that the sigmatropic rearrangement proceeds under mild conditions (~20 °C with 0.1 eq Pd(II) nitrile complex), enabling efficient access to δ,ε-unsaturated ketone products.

Process Chemistry Requiring Elevated Boiling Point and Flash Point for Safer Scale-Up

When designing distillation-based purification or conducting scale-up reactions, the 26 °C higher boiling point and ~31 °C higher flash point of 2-methyl-1,5-hexadien-3-ol compared to 1,5-hexadien-3-ol provide tangible safety and operational advantages. The flash point above 60 °C may qualify the compound for less stringent flammable liquid storage classifications, reducing facility modification costs.

Enantioselective Synthesis or Chiral Pool Building Block Procurement

For asymmetric synthesis programs that leverage the (S)-enantiomer's stereochemical information, procurement should specify the (S)-2-methyl-1,5-hexadien-3-ol (CAS 190019-59-1) rather than the racemate, to ensure the desired enantiomeric enrichment for downstream diastereoselective transformations . The documented floral, fruity odor profile of the (S)-enantiomer further supports its use in fragrance precursor synthesis.

QC Identity Verification in Multi-Analog Compound Libraries

In research laboratories or compound management facilities that stock both 2-methyl-1,5-hexadien-3-ol and unsubstituted 1,5-hexadien-3-ol, refractive index measurement (target: n20/D 1.447) [2] provides a rapid identity confirmation tool to prevent cross-contamination or mislabeling errors, supporting robust inventory management practices.

Application
Selection Property
Validation Focus
Pd(II)-Catalyzed Oxy-Cope Studies
C2-methyl substitution retains catalytic viability
Rearrangement competence under mild conditions
Distillation Scale-Up and Safety
Elevated boiling point and flash point profile
Distillation cut-point and storage classification review
Enantioselective Synthesis
(S)-enantiomer (chiral pool) with documented sensory profile
Enantiomeric purity and stereochemical outcome
Multi-Analog Compound Libraries
Distinct refractive index for rapid QC identity
Cross-check identity to avoid mislabeling
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